Product packaging for 1,2-Dichlorobenzene-D4(Cat. No.:CAS No. 2199-69-1)

1,2-Dichlorobenzene-D4

Cat. No.: B032888
CAS No.: 2199-69-1
M. Wt: 151.02 g/mol
InChI Key: RFFLAFLAYFXFSW-RHQRLBAQSA-N
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Description

1,2-Dichlorobenzene-D4, a deuterated analog of 1,2-dichlorobenzene, is an essential high-purity internal standard and tracer compound in analytical chemistry and environmental research. Its primary research value lies in its use for quantitative analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The mechanism of action is based on isotope dilution mass spectrometry (IDMS); the deuterium atoms create a distinct mass shift (M+4) from the native analyte, allowing for precise and accurate quantification while correcting for analyte loss during sample preparation and instrument variability. This compound is critically applied in environmental fate studies to track the metabolism and degradation of its non-deuterated counterpart, in monitoring groundwater and soil contamination, and in assessing the efficiency of remediation techniques. Its high isotopic purity ensures minimal interference, providing researchers with reliable data for method development and validation in the analysis of volatile organic compounds (VOCs) and persistent environmental pollutants.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2 B032888 1,2-Dichlorobenzene-D4 CAS No. 2199-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-3,4,5,6-tetradeuteriobenzene
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InChI

InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D
Source PubChem
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InChI Key

RFFLAFLAYFXFSW-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00944591
Record name 1,2-Dichloro(~2~H_4_)benzene
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Molecular Weight

151.02 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with a pleasant odor; [NTP] Colorless hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name o-Dichlorobenzene-d4
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CAS No.

2199-69-1
Record name 1,2-Dichlorobenzene-d4
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Record name o-Dichloro(2H4)benzene
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Record name 1,2-Dichloro(~2~H_4_)benzene
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Record name o-dichloro(2H4)benzene
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Synthetic Strategies and Isotopic Fidelity of 1,2 Dichlorobenzene D4

Deuteration Methodologies for Aromatic Halogenated Hydrocarbons

The synthesis of deuterated aromatic halogenated hydrocarbons like 1,2-Dichlorobenzene-D4 involves the substitution of hydrogen atoms with deuterium (B1214612). Several methodologies have been developed for this purpose, often leveraging heavy water (D₂O) as an abundant and cost-effective deuterium source. uni-rostock.dexmu.edu.cn

Catalytic Hydrogen Isotope Exchange (HIE): This is a prominent method for deuterating aromatic compounds. Iridium-catalyzed C-H activation has become a standard approach for HIE on aromatic substrates. uni-rostock.de These reactions can often be carried out under mild conditions. uni-rostock.de For halogenated aromatics, chemoselectivity is critical to prevent the undesired removal and replacement of the halogen substituents. uni-rostock.de Another approach involves using a platinum catalyst in the presence of certain alcohols, which has been found to efficiently deuterate aromatic compounds without the need for activating the catalyst with deuterium gas beforehand. google.com

Electrochemical Methods: Electrochemical synthesis is emerging as a green and efficient alternative for deuteration. xmu.edu.cn Electrocatalytic dehalogenative deuteration, in particular, is a promising strategy for synthesizing deuterated aromatic compounds from their halogenated precursors. xmu.edu.cn This method often uses heavy water as the deuterium source and can avoid the use of transition metal catalysts and toxic deuterated reagents that are common in traditional methods. xmu.edu.cn For instance, palladium-catalyzed electrochemical strategies have been successfully employed for the deuteration of various organic molecules. xmu.edu.cn These electrochemical approaches can provide high yields and significant levels of deuterium incorporation. xmu.edu.cn Patents also describe methods for preparing deuterated aromatic hydrocarbons from chlorinated or brominated starting materials, highlighting the industrial relevance of such transformations. google.com

Isotopic Purity Assessment and Characterization Techniques

Ensuring the high isotopic purity of this compound is crucial for its application. Isotopic purity refers to the percentage of molecules in which the target hydrogen atoms have been successfully replaced by deuterium. Several analytical techniques are employed to determine this and to confirm the compound's structure.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for assessing isotopic purity. High-resolution mass spectrometry (HR-MS), particularly when coupled with techniques like electrospray ionization (ESI-HRMS), allows for the precise determination of isotopic distributions. nih.govresearchgate.net This method distinguishes between the different isotopologs (molecules that differ only in their isotopic composition) based on their mass-to-charge ratios. nih.gov The relative abundance of the fully deuterated ion (D4) compared to partially deuterated (D1, D2, D3) and non-deuterated (D0) ions is used to calculate the isotopic purity. nih.govresearchgate.net This approach is noted for its speed, high sensitivity, and very low sample consumption. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another essential technique. While ¹H NMR would show the disappearance of signals corresponding to the aromatic protons, ²H (Deuterium) NMR confirms the presence and location of the deuterium atoms on the aromatic ring. Furthermore, ¹³C NMR can also be used to characterize the final product. researchgate.net The combination of MS and NMR provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the synthesized compound. researchgate.net Commercial suppliers of this compound confirm its suitability for NMR applications. sigmaaldrich.comchemicalbook.com

Below is a table summarizing the key properties and identifiers for this compound.

PropertyValue
IUPAC Name 1,2-dichloro-3,4,5,6-tetradeuteriobenzene nih.govlgcstandards.com
CAS Number 2199-69-1 sigmaaldrich.comnih.gov
Molecular Formula C₆D₄Cl₂ sigmaaldrich.com
Molecular Weight ~151.03 g/mol sigmaaldrich.comisotope.com
Isotopic Purity Typically ≥98 atom % D sigmaaldrich.com
Appearance Clear colorless liquid chemicalbook.com

Influence of Isotopic Enrichment on Experimental Reproducibility and Accuracy

The degree of isotopic enrichment in a labeled compound like this compound has a direct and significant impact on the quality of experimental data. High isotopic fidelity is paramount for ensuring both the reproducibility and accuracy of the methods in which it is used.

Accuracy in Quantitative Analysis: Deuterated compounds are widely used as stable isotope labeled internal standards (SILS) in quantitative mass spectrometry, such as LC-MS/MS. uni-rostock.de For these applications, a high and accurately known isotopic purity is essential. uni-rostock.de When a SILS with insufficient or poorly characterized isotopic enrichment is used, the distribution of its isotopologs can overlap with the mass signals of the non-labeled analyte being quantified. This interference can lead to significant errors in the final concentration measurement. nih.gov The accurate conversion of measured ion ratios to true mole ratios depends on precisely accounting for the combinatorial distribution of isotopomers in the enriched standard. nih.gov

Advanced Spectroscopic Characterization and Mechanistic Elucidation Via 1,2 Dichlorobenzene D4

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications of 1,2-Dichlorobenzene-D4

Role as a Deuterated Solvent in High-Resolution NMR Spectroscopy

This compound is a specialized solvent utilized in Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.comisotope.comcarlroth.com The primary advantage of using deuterated solvents like this compound is the elimination of solvent signals from the ¹H NMR spectrum, which would otherwise obscure the signals of the analyte. carlroth.com This is critical for the characterization of organic structures and for routine tasks such as identity verification and structure determination in research and development. carlroth.com

Its physical properties, such as a boiling point of approximately 180.5°C and a melting point of -17°C, give it a wide liquid range suitable for various experimental conditions. eurisotop.comcarlroth.com In NMR spectra, the residual proton signals for this compound appear at approximately 6.93 ppm and 7.19 ppm. eurisotop.com

Table 1: Physical and NMR Properties of this compound Click on a property to learn more.

Property Value Reference
Molecular Formula C₆D₄Cl₂ isotope.com
Molecular Weight 151.03 g/mol sigmaaldrich.comisotope.com
Density (at 25°C) ~1.34 g/cm³ carlroth.comsigmaaldrich.com
Boiling Point 180.5 °C carlroth.com
Melting Point -17 °C eurisotop.comsigmaaldrich.com
¹H Residual Chemical Shift 6.93 ppm, 7.19 ppm eurisotop.com
¹³C Chemical Shift 127.19 ppm, 130.04 ppm, 132.39 ppm eurisotop.com
Isotopic Purity Typically ≥98 atom % D sigmaaldrich.com

This solvent is particularly useful for dissolving analytes that are not soluble in more common deuterated solvents, such as fullerene derivatives. acs.orgresearchgate.netd-nb.info

Investigations of Spin-Lattice Relaxation and Molecular Dynamics in this compound Solutions

This compound has been instrumental as a solvent in studies of molecular dynamics, particularly for large molecules like buckminsterfullerene (B74262) (C₆₀). acs.orgacs.org Research on the ¹³C spin-lattice relaxation rate of C₆₀ dissolved in this compound has revealed significant insights into its rotational behavior. acs.orgacs.org

Furthermore, theoretical models applied to these experimental findings suggest that this compound provides a "discrete" rather than a "continuous" environment for the solute. acs.orgacs.org This indicates that C₆₀ reorients in what is known as the “slip” limit, where interactions between the solute and solvent are minimal. acs.orgacs.org Such studies have also been extended to other endohedral fullerenes, like CH₄@C₆₀, where this compound was used as the solvent to measure ¹H and ¹³C spin-lattice relaxation times, providing evidence that the encapsulated methane (B114726) molecule rotates freely within the fullerene cage. researchgate.netd-nb.info

Utility in Noble Gas NMR Spectroscopy (e.g., Kr@C60 in this compound)

This compound has proven to be an effective solvent for the characterization of noble gas endofullerenes by NMR spectroscopy, a notable example being Krypton@C₆₀ (Kr@C₆₀). rsc.orgresearchgate.net The use of this solvent enabled the first-ever ⁸³Kr NMR spectroscopic characterization of a stable krypton compound. rsc.org

In a degassed this compound solution, the ⁸³Kr NMR spectrum of Kr@C₆₀ was recorded at a field of 14 T. rsc.orgresearchgate.net The results showed that the encapsulation of the krypton atom within the C₆₀ cage leads to a significant chemical shift and a dramatic increase in the spin-lattice relaxation time (T₁) compared to free krypton dissolved in the same solvent. rsc.org

Table 2: ⁸³Kr NMR Data for Kr@C₆₀ in this compound Explore the data related to Krypton NMR studies.

Parameter Kr@C₆₀ Free Kr in Solution Reference
Linewidth (at half-height) 2.7 ± 0.1 Hz 10.8 ± 0.1 Hz rsc.org
Spin-Lattice Relaxation Time (T₁) 860 ± 24 ms 31 ± 2 ms rsc.org
Chemical Shift vs. Free Kr in solution -39.5 ppm N/A rsc.orgrsc.org
Chemical Shift vs. Kr gas 64.3 ppm N/A rsc.org

The significantly longer T₁ for the encapsulated krypton (approximately 36 times longer than free Kr) indicates that the fullerene cage effectively shields the endohedral atom from fluctuating electric field gradients from the solvent, which are the primary cause of quadrupolar relaxation. rsc.org The high symmetry and rigidity of the C₆₀ cage are presumed to be responsible for this shielding effect. rsc.org

Deuterium (B1214612) Exchange Processes in this compound Systems

While this compound is valued for its isotopic stability as an NMR solvent, the broader topic of hydrogen-deuterium (H/D) exchange in dichlorobenzene isomers has been investigated under specific, non-NMR conditions. Studies have explored H/D exchange reactions involving the [M-1]⁻ ions of dichlorobenzene isomers in the gas phase with deuterated reagents like D₂O and ND₃. nih.govacs.org These experiments, conducted under low-energy collision conditions in a mass spectrometer, show that ortho-dichlorobenzene can undergo up to three sequential deuterium exchanges. nih.govacs.org

It is important to note that these exchange processes occur under specific energetic conditions and are not indicative of the solvent's behavior under standard NMR spectroscopy conditions, where it is chosen for its inertness. More recent synthetic methods have been developed for the efficient deuteration of 1,2-dichlorobenzene (B45396) to produce the D4 isotopologue, using superelectrophile catalysis, which can achieve up to 99% deuteration after two cycles. unisyscat.de These methods highlight the chemical manipulations required to create the deuterated solvent, rather than its propensity to undergo exchange during its application.

Rotational Spectroscopy and Precise Molecular Structure Determination of 1,2-Dichlorobenzene Isotopologues

Supersonic Expansion Rotational Spectroscopy of Deuterated Dichlorobenzenes

The precise molecular structure of 1,2-dichlorobenzene has been refined through the study of its various isotopologues, including those with deuterium substitution, using supersonic expansion rotational spectroscopy. researchgate.net This high-resolution technique allows for the measurement of rotational spectra at very low effective temperatures (~1 K), which resolves the complex hyperfine structures caused by the chlorine nuclei. researchgate.netmdpi.com

A comprehensive study measured the spectra of twelve different isotopic species of 1,2-dichlorobenzene, including six with single deuterium substitutions (e.g., D3 and D4 species). researchgate.net The use of chemically synthesized deuterated samples significantly improved the spectroscopic constants for these species. researchgate.net These precise measurements of rotational constants, combined with quantum chemistry calculations, enable the determination of a highly accurate semi-experimental equilibrium geometry (rₑ) of the molecule. researchgate.net The analysis revealed that the carbon-carbon bond lengths and the angles within the phenyl ring of 1,2-dichlorobenzene exhibit only minor changes compared to benzene. researchgate.net

Table 3: Selected Spectroscopic Constants for Deuterated Isotopologues of 1,2-Dichlorobenzene This table shows key rotational constants determined from spectroscopic analysis.

Isotopologue A / MHz B / MHz C / MHz
C₆H₃D-3-¹²C-³⁵Cl₂ 1928.98818(11) 1431.13968(11) 821.50348(11)
C₆H₃D-4-¹²C-³⁵Cl₂ 1929.83272(13) 1431.25816(13) 821.65064(13)
C₆H₃D-5-¹²C-³⁵Cl₂ 1929.35128(13) 1431.57948(13) 821.75837(13)
C₆H₃D-6-¹²C-³⁵Cl₂ 1928.53039(11) 1431.46452(11) 821.43265(11)

Data sourced from a 2020 study on the rotational spectroscopy of 1,2-dichlorobenzene. researchgate.net

The data obtained from these rotational spectra, including quartic and sextic centrifugal distortion constants, are crucial for calibrating theoretical force field calculations, leading to a more refined understanding of the molecule's geometry and internal dynamics. researchgate.net

Calibration of Force Field Calculations using Spectroscopic Data

Spectroscopic data derived from this compound are crucial for the calibration and refinement of computational force field calculations. researchgate.net Theoretical models, whether based on molecular mechanics or quantum chemistry, depend on accurate parameters to reliably predict molecular structures, vibrational frequencies, and other properties. The high-precision experimental data from oDCB-d4, such as rotational constants and NQCCs, provide essential benchmarks for these models. researchgate.net By adjusting the force field parameters to accurately reproduce the observed spectroscopic data, researchers can develop more robust and predictive computational tools. These calibrated force fields are then invaluable for investigating more complex molecular systems where obtaining experimental data is challenging or impossible. researchgate.net

Analysis of Phenyl Ring Distortions in Dichlorobenzene Isotopologues

The investigation of dichlorobenzene isotopologues, such as this compound, enables a detailed examination of the subtle distortions in the phenyl ring caused by substituents. While the substitution of hydrogen with deuterium atoms alters the molecule's mass and vibrational characteristics, it leaves the electronic structure largely unchanged. By comparing the high-resolution rotational spectra of different isotopologues, minute changes in molecular geometry can be accurately determined. researchgate.net The adjacent chlorine atoms in 1,2-dichlorobenzene induce a distortion in the phenyl ring from its ideal hexagonal shape. The analysis of rotational constants from oDCB-d4 and its non-deuterated counterpart provides precise values for bond lengths and angles, quantifying the extent of these distortions. researchgate.netresearchgate.net This information is vital for a deeper understanding of the steric and electronic effects that substituents exert on the aromatic ring's structure. researchgate.net Research indicates that the distortions in the ring, particularly concerning the carbon-carbon-carbon (∠CCC) angles, are considerably smaller in 1,2-dichlorobenzene compared to its fluorinated analog, 1,2-difluorobenzene. researchgate.net

Mass Spectrometry (MS) Applications Employing this compound

Application as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently employed as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). gcms.czepa.govepa.gov Its physicochemical properties closely mirror those of the non-deuterated analyte, 1,2-dichlorobenzene, ensuring similar behavior during sample preparation, extraction, and chromatographic separation. gcms.cz The key advantage lies in its mass, which is four units greater than the native compound. This mass difference allows the mass spectrometer to clearly distinguish between the standard and the analyte, preventing analytical interference and enabling precise quantification. This is particularly valuable as it corrects for any analyte loss that may occur during the sample workup process. Its use is common in various standardized environmental testing methods, such as those for analyzing pollutants in drinking water. thermofisher.comthermofisher.com

Table 1: Selected GC-MS Applications of this compound

Application AreaRole of this compoundTarget AnalytesReference Method
Environmental Water Analysis Internal StandardVolatile Organic Compounds (VOCs)Korean Method ES 04603.2b gcms.cz
Environmental Water Analysis Surrogate StandardVolatile Organic Compounds (VOCs)U.S. EPA Method 524.4 thermofisher.com
Solid Waste & Water Analysis Surrogate StandardVolatile Organic Compounds (VOCs)U.S. EPA Method 8261 epa.gov
Drinking Water Analysis Surrogate StandardPurgeable Organic CompoundsU.S. EPA Method 524.2 chromforum.org

Application as a Surrogate Standard in Liquid Chromatography-Mass Spectrometry (LC-MS)

While its primary application is in GC-MS, this compound also serves as a surrogate standard in specific Liquid Chromatography-Mass Spectrometry (LC-MS) methods. chromatographyonline.com In this capacity, it is introduced into a sample at the beginning of the analytical process to monitor the efficiency of all subsequent steps, including extraction and cleanup. nih.gov The fundamental assumption is that any loss of the surrogate standard during sample preparation reflects a proportional loss of the target analytes. This allows for the correction of the final analytical results, thereby enhancing the accuracy and reliability of the data. The use of oDCB-d4 in LC-MS is generally less common due to its high volatility, which makes it inherently more suitable for GC-based techniques.

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) represents a premier analytical technique for achieving highly accurate and precise quantitative measurements. epa.govnist.gov this compound is an exemplary isotopically labeled standard for the quantification of 1,2-dichlorobenzene using IDMS. epa.gov The methodology involves adding a precisely known quantity of the labeled standard (oDCB-d4) to a sample containing an unknown amount of the native compound. epa.gov Following thorough mixing to ensure isotopic equilibration, the sample is analyzed by a mass spectrometer. The core of the analysis is the measurement of the ratio between the native analyte and the isotopically labeled standard. epa.govepa.gov Because the amount of the added standard is known, this ratio allows for the highly accurate calculation of the native compound's concentration in the original sample. A significant advantage of IDMS is its ability to correct for analyte loss during sample preparation and analysis, as both the labeled standard and the native analyte are affected equally by these procedural variables. epa.govnist.gov

Computational Chemistry and Theoretical Modeling of 1,2 Dichlorobenzene D4 Systems

Quantum Chemical Calculations for Ground State Geometries and Energetics

Quantum chemical calculations are fundamental in determining the precise molecular structure and energetic landscape of molecules like 1,2-Dichlorobenzene-D4. These computational approaches allow for the prediction of ground state geometries and energy profiles, which are essential for interpreting experimental data.

Detailed studies combining rotational spectroscopy with quantum chemistry have been conducted on 1,2-dichlorobenzene (B45396) and its isotopologues. researchgate.net For the parent and its isotopically substituted species, including those containing deuterium (B1214612), spectroscopic constants and geometries are calculated. researchgate.net These calculations, often performed at levels of theory such as B3LYP/6-311+G(2d,p), provide a high degree of accuracy. researchgate.net The rigid nature of the aromatic ring makes it an ideal candidate for such precise structural determination. researchgate.net It has been observed that the bond lengths and angles within the phenyl ring of 1,2-dichlorobenzene show only minor deviations compared to benzene. researchgate.net

In other research, the ground-state energy profile of molecular motors has been experimentally determined in this compound (12DCB-d4) solutions. chemrxiv.org These studies establish the relative energies of different isomers of the molecular motor within the solvent, identifying the global minimum structure under these conditions. chemrxiv.org Such experimental energy profiles provide a benchmark for validating and refining quantum chemical calculations. chemrxiv.org

Table 1: Calculated Spectroscopic Constants for 1,2-Dichlorobenzene Isotopologues
Isotopic SpeciesA (MHz)B (MHz)C (MHz)
Normal3123.081707.031103.54
D3---
D4---
researchgate.net

Molecular Dynamics Simulations and Solute-Solvent Interactions in this compound

Molecular dynamics (MD) simulations are a powerful tool for investigating the time-dependent behavior of molecular systems, including the intricate interactions between a solute and a solvent like this compound.

One notable study investigated the molecular dynamics of Buckminsterfullerene (B74262) (C60) dissolved in this compound using ¹³C spin-lattice relaxation measurements. acs.org The findings indicated that the spin-rotation mechanism is a significant contributor to the relaxation process, highlighting the critical role of solvent effects. acs.org Crucially, the study suggested that C60 reorients in the "slip" limit, a condition where solute-solvent interactions are at a minimum. acs.org This implies that this compound provides a discrete, rather than continuous, solvent environment. acs.org Molecular dynamics simulations have also been used to support the understanding of dendronized polymers in peripherally interacting solvents such as 1,2-dichlorobenzene. ethz.ch

Further research on endohedral fullerenes, such as Kr@C60, in this compound solution, reveals more about these specific interactions. soton.ac.uk The fullerene cage effectively shields the encapsulated krypton atom from the fluctuating electric field gradients originating from the solvent molecules. soton.ac.uk This shielding effect results in a dramatically longer spin-lattice relaxation time (T1) for the encapsulated krypton compared to free krypton dissolved in the same solvent, underscoring the weak nature of the interaction between the solvent and the outer surface of the fullerene solute. soton.ac.uk

Table 2: Summary of Solute-Solvent Interactions in this compound
SoluteKey FindingInteraction TypeReference
C60Reorients in the "slip" limit, with an activation energy of 7.71 kJ/mol.Minimal solute-solvent interaction. acs.org
Kr@C60Fullerene cage shields endohedral Kr from solvent's electric field gradients.Weak van der Waals forces. soton.ac.uk
Dendronized PolymersActs as a peripherally interacting solvent.Peripheral interactions. ethz.ch

Development and Validation of Theoretical Models for Chemical Phenomena

This compound is often employed in studies where theoretical models of chemical behavior are developed and tested against experimental results. The solvent's properties can influence reaction kinetics and equilibria, making it a suitable medium for validating these models.

Similarly, theoretical models are validated by comparing calculated outcomes with experimentally observed phenomena, such as thermal isomer interconversions. chemrxiv.org Quantum chemical calculations have been used to analyze the complex, eight-shaped rotational pathways of molecular motors. chemrxiv.org By establishing the ground-state energy profiles in solvents like this compound, researchers can rigorously test and validate the accuracy of their theoretical models against real-world measurements. chemrxiv.org

Environmental Analytical Chemistry Applications of 1,2 Dichlorobenzene D4 As a Reference Material

Tracer Studies for Environmental Fate and Transport of Chlorinated Aromatics

Deuterated compounds like 1,2-dichlorobenzene-D4 are instrumental in tracer studies to understand the environmental fate and transport of chlorinated aromatic compounds. pubcompare.aichlorobenzene.ltd Because they are chemically similar to their non-deuterated counterparts, they can effectively mimic the movement and distribution of these pollutants in various environmental compartments, including air, water, and soil. epa.govalfa-chemistry.com

The use of this compound allows researchers to track the dispersion of contaminants from their source, identify transport pathways, and understand partitioning behavior between different environmental media. epa.gov For instance, its detection in rainwater can indicate atmospheric removal through washout. epa.gov These studies are critical for developing accurate environmental models that predict the long-term behavior and potential impact of chlorinated aromatic pollutants.

The stability of the deuterium (B1214612) label ensures that the tracer's behavior accurately reflects that of the pollutant of interest throughout the study period. alfa-chemistry.com The distinct mass of the deuterated compound allows for its easy differentiation from the naturally occurring, non-deuterated pollutant using mass spectrometry techniques. researchgate.net This specificity is vital for quantifying the extent of transport and transformation in complex environmental matrices.

Biomonitoring Methodologies and Human Exposure Assessment using Deuterated Analogs

Biomonitoring, the assessment of human exposure to environmental chemicals by measuring them or their metabolites in human specimens, heavily relies on the use of deuterated analogs like this compound. epa.gov These isotopically labeled compounds are essential for developing robust and accurate analytical methods to quantify exposure to chlorinated benzenes. researchgate.netresearchgate.net

In these methodologies, this compound is often used as an internal standard. researchgate.netriproduzionefertilita.it An internal standard is a known amount of a compound added to a sample at the beginning of the analytical process. Because the internal standard has very similar chemical and physical properties to the analyte of interest (the non-deuterated 1,2-dichlorobenzene), it experiences similar losses during sample preparation and analysis. By comparing the final measured amount of the internal standard to the initial amount added, scientists can correct for any analytical variability and more accurately determine the concentration of the target pollutant in the biological sample, such as blood, urine, or tissue. epa.gov

The use of deuterated analogs significantly improves the precision and accuracy of biomonitoring data. nih.gov This enhanced accuracy is crucial for several reasons:

Exposure Assessment: It allows for a more precise determination of the levels of chlorinated benzenes in the human body, providing a clearer picture of population-wide exposure. epa.govcanada.ca

Risk Assessment: Accurate exposure data is fundamental for assessing the potential health risks associated with exposure to these chemicals. nih.gov

Regulatory Decisions: Reliable biomonitoring data informs public health policies and regulatory actions aimed at reducing exposure to harmful substances.

Development and Certification of Analytical Reference Standards for Environmental Monitoring

The accuracy and reliability of environmental monitoring data are paramount for making informed decisions about environmental protection and public health. This compound plays a critical role in this process as a certified reference material (CRM). lgcstandards.comfishersci.comaccustandard.com CRMs are highly characterized materials with known properties that are used to calibrate analytical instruments and validate analytical methods. fishersci.com

The development and certification of this compound as a reference standard involve a rigorous process to ensure its purity, stability, and isotopic enrichment. pubcompare.aifishersci.com This process is often conducted in accordance with international standards such as ISO 17034 and ISO/IEC 17025. fishersci.comlgcstandards.com

Key applications of this compound as a reference standard include:

Instrument Calibration: It is used to create calibration curves, which are essential for quantifying the concentration of 1,2-dichlorobenzene (B45396) and other related chlorinated benzenes in environmental samples. pubcompare.ai

Method Validation: Analytical methods, such as those developed by the U.S. Environmental Protection Agency (EPA), are validated using CRMs to ensure they are accurate, precise, and fit for their intended purpose. regulations.govgcms.cz For example, it is used as a surrogate standard in EPA methods to monitor the performance of the analytical process for volatile organic compounds. regulations.govepa.gov

Quality Control: Laboratories use CRMs in their ongoing quality control procedures to monitor the performance of their analytical systems and ensure the consistency and reliability of their results. zeptometrix.com

The availability of high-purity, certified this compound from various suppliers ensures that laboratories worldwide can produce comparable and defensible environmental data. lgcstandards.comnsilabsolutions.comisotope.com

Research into Degradation Pathways and Mechanisms of Dichlorobenzenes

Understanding how dichlorobenzenes break down in the environment is crucial for assessing their persistence and potential for long-term harm. This compound is a valuable tool in research aimed at elucidating these degradation pathways. scispace.com

By using the deuterated form, researchers can trace the transformation of the parent compound and identify the various intermediate and final degradation products. The deuterium atoms act as a label, allowing scientists to distinguish the degradation products originating from the target compound from other substances present in the complex environmental matrix.

Studies have shown that the biodegradation of chlorinated benzenes generally decreases as the number of chlorine atoms increases. epa.gov Aerobic degradation of 1,2-dichlorobenzene by certain bacteria, such as Pseudomonas species, has been observed. nih.gov The proposed initial step involves the conversion of 1,2-dichlorobenzene to a dihydrodiol, which is then transformed into 3,4-dichlorocatechol. nih.gov

Conversely, 1,2-dichlorobenzene is generally considered to be resistant to degradation under anaerobic conditions. oecd.org However, some studies have shown evidence of reductive dechlorination of chlorinated benzenes in methanogenic mixed cultures. oecd.org

The use of deuterated compounds in these studies helps to confirm the proposed degradation mechanisms and provides a clearer understanding of the fate of dichlorobenzenes in different environmental settings. This knowledge is essential for developing effective remediation strategies for contaminated sites.

Investigation of Environmentally Persistent Free Radical (EPFR) Formation from Chlorinated Precursors

Environmentally persistent free radicals (EPFRs) are a class of pollutants that have gained increasing attention due to their potential to cause oxidative stress and other adverse health effects. nih.gov These long-lived radicals can form on the surface of particulate matter through the interaction of aromatic hydrocarbons, like 1,2-dichlorobenzene, with transition metal oxides, particularly in combustion processes. acs.orgnih.gov

Research into the formation of EPFRs from chlorinated precursors often utilizes compounds like 1,2-dichlorobenzene. nih.gov The general mechanism involves the chemisorption of the aromatic molecule onto the metal oxide surface, followed by an electron transfer that results in the formation of the EPFR and the reduction of the metal. acs.orgnih.gov

Key findings from research on EPFR formation from 1,2-dichlorobenzene and similar precursors include:

Role of Transition Metals: Transition metal oxides, such as copper(II) oxide (CuO), are known to catalyze the formation of EPFRs. acs.org

Formation Conditions: EPFRs from chlorinated benzenes are typically formed at elevated temperatures, mimicking conditions found in combustion systems. nih.gov

Persistence: The resulting EPFRs can be remarkably stable, with lifetimes ranging from hours to months, allowing for their long-range transport in the atmosphere. nih.govsc.edu

While direct studies using this compound in EPFR research are not extensively detailed in the provided results, the use of deuterated compounds in similar contexts, such as studying reaction mechanisms, is a well-established practice. beilstein-journals.orgsnnu.edu.cn The substitution of hydrogen with deuterium can influence reaction kinetics (the kinetic isotope effect), providing insights into the rate-determining steps of EPFR formation. nih.gov This can help to further refine the understanding of the mechanisms by which these hazardous pollutants are generated.

Q & A

Q. What are the critical physical and chemical properties of 1,2-Dichlorobenzene-D4 for experimental design?

Key properties include a molecular weight of 151.03 g/mol (C6_6D4_4Cl2_2), boiling point of 180.5°C, density of 1.3–1.34 g/cm3^3, and a melting point of -17°C . These parameters are essential for solvent selection, reaction optimization, and analytical method development. Note that discrepancies in molecular weight (e.g., 147.00 g/mol in some sources) likely stem from incorrect data entry or confusion with non-deuterated analogs; always verify via authoritative databases .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store in sealed, light-resistant containers at 0–6°C to prevent deuterium loss and degradation. Moisture-sensitive conditions require desiccants or inert atmospheres . Contamination risks increase if stored near reactive solvents, so dedicated storage areas are recommended .

Q. What safety protocols are essential when handling this compound?

Use fume hoods to avoid inhalation of vapors (flash point: 65.6°C) and wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye irritation . In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Note its hepatotoxicity and central nervous system depression risks .

Advanced Research Questions

Q. How can researchers address surrogate recovery discrepancies (e.g., <80%) when using this compound in environmental analysis?

Recovery issues may arise from matrix interference or volatility. Mitigate by spiking samples with deuterated analogs as internal standards, optimizing extraction pH, and using solid-phase microextraction (SPME) to enhance precision. Reanalyze samples with sufficient volume; if recovery remains borderline (e.g., 79%), contextualize results with historical data and orthogonal validation methods .

Q. What methodological considerations are critical when using this compound as a deuterated solvent in NMR spectroscopy?

Ensure isotopic purity (≥98 atom% D) to minimize proton interference in 83^{83}Kr or other NMR studies. Pre-dry the solvent with molecular sieves to reduce water peaks. Test for solvent compatibility with analytes—e.g., in Kr@C60_{60} studies, it provided optimal solubility without signal overlap .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., molecular weight)?

Cross-reference primary sources like CAS registry entries (2199-69-1) and manufacturer technical sheets. Discrepancies (e.g., 147.00 vs. 151.03 g/mol) often reflect non-deuterated vs. deuterated forms. Use high-resolution mass spectrometry (HRMS) for empirical validation .

Q. What steps validate the use of this compound as an internal standard in chromatographic analysis?

Perform spike-and-recovery tests across concentration ranges (e.g., 1–100 µg/mL) and matrices (e.g., groundwater, biological fluids). Compare retention times and ion ratios (via GC-MS/MS) against certified reference materials. Include deuterated surrogates (e.g., 4-bromofluorobenzene) to monitor method robustness .

Q. How does isotopic purity impact experimental outcomes in deuterium-labeled studies?

Purity ≥98 atom% D minimizes spectral interference in mass spectrometry and NMR. Assess via 2^2H NMR or isotope ratio mass spectrometry. Lower purity may skew quantification in tracer studies or cause baseline noise in sensitive assays .

Q. What strategies prevent deuterium exchange in this compound during long-term experiments?

Avoid protic solvents (e.g., methanol, water) and acidic/basic conditions that promote H/D exchange. Use anhydrous reagents and store samples under inert gas (N2_2, Ar). Monitor exchange via periodic QC checks using isotopic ratio monitoring .

Q. How can chromatographic separation of this compound from non-deuterated analogs be optimized?

Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Adjust column temperature (30–40°C) to enhance resolution. For GC, use a DB-5MS column with slow ramping (3°C/min) to exploit minor volatility differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.